Sulfated poe nonylphenol sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfated poe nonylphenol sodium salt: is a chemical compound with the molecular formula C30H46NaO5S. It is an anionic surfactant known for its excellent surface-active properties, which include reducing surface tension, emulsifying, and dispersing capabilities . This compound is widely used in various industrial applications due to its ability to form stable micelles and enhance the solubility of hydrophobic substances in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfated poe nonylphenol sodium salt typically involves the ethoxylation of nonylphenol followed by sulfation and neutralization with sodium hydroxide . The process can be summarized as follows:
Ethoxylation: Nonylphenol is reacted with ethylene oxide under controlled conditions to form nonylphenol ethoxylate.
Sulfation: The nonylphenol ethoxylate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of sulfated poe nonylphenol.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity . The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfated poe nonylphenol sodium salt undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: The sulfate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Products with substituted sulfate groups.
Scientific Research Applications
Chemistry: Sulfated poe nonylphenol sodium salt is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic reactants and stabilize emulsions .
Biology: In biological research, it is employed as a detergent to solubilize membrane proteins and facilitate their study .
Medicine: The compound is used in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs .
Industry: Industrially, it is utilized in the production of detergents, emulsifiers, and dispersants for applications in textiles, agriculture, and personal care products .
Mechanism of Action
The mechanism of action of sulfated poe nonylphenol sodium salt involves its ability to reduce surface tension and form micelles. The sulfate group provides anionic character, which enhances its interaction with water molecules, while the nonylphenol moiety interacts with hydrophobic substances . This dual interaction allows the compound to effectively solubilize and disperse hydrophobic materials in aqueous environments .
Comparison with Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with similar surface-active properties.
Sodium dodecylbenzenesulfonate: Known for its strong detergency and emulsifying capabilities.
Sodium stearate: Commonly used in soaps and detergents.
Uniqueness: Sulfated poe nonylphenol sodium salt is unique due to its specific combination of nonylphenol and ethoxylate units, which provide a balance of hydrophilic and hydrophobic properties . This makes it particularly effective in applications requiring strong emulsification and dispersion of hydrophobic substances .
Properties
IUPAC Name |
sodium;ethoxy sulfate;2-nonylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O.C2H6O5S.Na/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;1-2-6-7-8(3,4)5;/h9-10,12-13,16H,2-8,11H2,1H3;2H2,1H3,(H,3,4,5);/q;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISUIUPHSPOQFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O.CCOOS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.